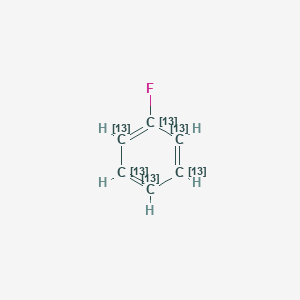

fluoro(1,2,3,4,5,6-13C6)cyclohexatriene

Description

Significance of Isotopic Probes in Elucidating Complex Reaction Mechanisms

Isotopic probes offer a non-invasive method to track atomic and molecular fragments during a reaction. Unlike substituent-based probes, which can alter the electronic and steric nature of a molecule and potentially change the reaction mechanism, isotopes are chemically identical and have a negligible effect on the potential energy surface of the reaction. This allows for the study of a reaction's intrinsic mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between isotopes, enabling the precise determination of label positions in products and intermediates.

The use of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, a molecule in which every carbon atom of the cyclohexatriene ring is the heavy isotope ¹³C, provides the ultimate tool for tracking the fate of the carbon skeleton. In any reaction involving this compound, the comprehensive labeling allows chemists to follow complex atomic rearrangements with absolute certainty.

For instance, in reactions where the cyclohexatriene ring might undergo rearrangement, such as a valence isomerization or ring contraction/expansion, the ¹³C labels serve as indelible markers. If, for example, fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene were to isomerize to a different structure, the connectivity of the ¹³C atoms in the product would reveal the exact mechanism of the rearrangement. This is particularly crucial for studying fleeting, high-energy intermediates where direct observation is impossible. The analysis of ¹³C-¹³C coupling patterns in the NMR spectrum of the product can definitively establish which bonds were broken and which new ones were formed.

Table 1: Hypothetical Skeletal Rearrangement of Labeled Fluorocyclohexatriene

This table illustrates how ¹³C labeling could be used to distinguish between two possible mechanistic pathways for a hypothetical rearrangement to a bicyclic product.

| Starting Material Position | Product Position (Pathway A) | Product Position (Pathway B) |

| ¹³C-1 (C-F) | ¹³C-1 (Bridgehead) | ¹³C-5 |

| ¹³C-2 | ¹³C-2 | ¹³C-6 |

| ¹³C-3 | ¹³C-3 | ¹³C-1 (Bridgehead) |

| ¹³C-4 | ¹³C-4 | ¹³C-2 |

| ¹³C-5 | ¹³C-5 | ¹³C-3 |

| ¹³C-6 | ¹³C-6 (Bridgehead) | ¹³C-4 |

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with a heavier isotope leads to a change in the reaction rate. sapub.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds to light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break. scispace.com By measuring the KIE (the ratio of the rate constant for the light isotopologue, kₗ, to that of the heavy isotopologue, kₕ), chemists can determine whether a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. researchgate.netresearchgate.net

For fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, a ¹³C KIE would be observed if a bond to one of the ring carbons is significantly altered in the transition state of the RDS. A "primary" KIE (typically k₁₂C/k₁₃C > 1.02) is expected if a C-C or C-F bond is broken in the RDS. Conversely, the absence of a significant KIE (k₁₂C/k₁₃C ≈ 1) would suggest that the cleavage of these bonds occurs in a fast step after the RDS. researchgate.netacs.org For example, in electrophilic aromatic substitution, small deuterium (B1214612) isotope effects have shown that the decomposition of the intermediate is not the rate-determining step. researchgate.net

Table 2: Interpreting Hypothetical ¹³C Kinetic Isotope Effects

| Reaction Type | Observed KIE (k₁₂C / k₁₃C) | Mechanistic Implication |

| C-F Bond Cleavage | 1.045 | C-F bond breaking occurs in the rate-determining step. |

| Ring Opening | 1.050 | C-C bond breaking is involved in the rate-determining step. |

| Nucleophilic Addition | 0.998 | No C-C or C-F bond cleavage in the RDS; addition of the nucleophile is likely rate-limiting. |

Contextualization of Fluorinated and Isotopic Carbon-Labeled Cyclohexatriene Systems in Contemporary Chemical Research

The specific combination of fluorine substitution, a cyclohexatriene core, and complete ¹³C labeling places this molecule at the intersection of several key areas of modern chemical research. Each feature provides a unique lens through which to study fundamental principles of reactivity and structure.

Fluorine is the most electronegative element, and its incorporation into organic molecules imparts profound electronic effects. acs.orgnih.gov The strong electron-withdrawing inductive effect of fluorine can significantly alter the reactivity of the cyclohexatriene ring, for example by lowering the energy of molecular orbitals. rsc.orgacs.org This can make the ring more susceptible to nucleophilic attack and less reactive towards electrophiles. Furthermore, fluorine's lone pairs can participate in resonance, a donating effect that can compete with its inductive withdrawal. rsc.org The study of fluorinated cyclic systems is critical for designing new pharmaceuticals and materials, as fluorine substitution can dramatically alter a molecule's physical and biological properties. sapub.orgresearchgate.net

While "cyclohexatriene" is the systematic name for benzene (B151609), its use often highlights the localized, non-aromatic Kekulé structure. fiveable.memasterorganicchemistry.com This framework is central to the concept of aromaticity, a property that grants benzene exceptional stability. acs.orgmasterorganicchemistry.com Studying reactions that disrupt this aromaticity allows researchers to probe the energetic costs and consequences of de-localization.

Moreover, isomers of benzene, such as 1,2,3-cyclohexatriene (B14357811), are highly strained and reactive intermediates. nih.govresearchgate.net These high-energy species undergo strain-promoted reactions and are valuable in synthesis for rapidly building molecular complexity. nih.govresearchgate.netacs.org Using a fluorinated cyclohexatriene derivative as a precursor allows for the study of how electronic perturbations affect the formation and reactivity of these strained intermediates.

Comprehensive, or uniform, ¹³C-labeling provides the most detailed information possible for tracking carbon flow in a reaction. While single-site labeling can answer specific questions, it cannot account for unexpected scrambling or fragmentation pathways. With every carbon atom labeled, all possible bond reorganizations are traceable. nih.gov This is particularly vital in complex cascades or when competing mechanisms are plausible. The use of fully labeled precursors, though synthetically challenging, eliminates ambiguity and ensures that the observed product labeling patterns provide a complete picture of the metabolic or reaction pathway. biorxiv.orgbiorxiv.orgresearchgate.net In NMR studies, uniform ¹³C labeling allows for the use of experiments that rely on ¹³C-¹³C correlations to map the entire carbon skeleton of a molecule. frontiersin.org

Research Gaps and Emerging Opportunities in the Mechanistic Study of Fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene

Fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, a fully ¹³C-labeled version of fluorobenzene (B45895), represents a sophisticated tool for probing the mechanisms of reactions involving the aromatic ring. Fluorobenzene itself exhibits unique reactivity, particularly in electrophilic aromatic substitution, where it is more reactive than other halobenzenes. researchgate.net Despite its importance, significant questions about the precise nature of intermediates and transition states in its reactions remain. The use of a uniformly ¹³C-labeled variant opens new avenues for research and addresses existing gaps in our understanding.

Research Gaps:

Complex Rearrangements and Scrambling: In high-energy reactions, such as those involving benzyne (B1209423) intermediates or certain transition-metal-catalyzed processes, the carbon atoms of the benzene ring can sometimes rearrange or "scramble." Pinpointing the exact mechanism of this scrambling with singly labeled compounds is often ambiguous. A uniformly labeled ring provides six distinct markers, making it possible to track complex rearrangements with much higher fidelity.

Elucidation of Fragmentation Pathways in Mass Spectrometry: Understanding how fluorinated aromatic compounds fragment under mass spectrometry conditions is crucial for analytical applications. Uniform ¹³C labeling provides a clear way to trace the carbon backbone in fragmentation processes, helping to distinguish between competing pathways, such as hydrogen fluoride (B91410) loss versus ring opening.

Kinetic Isotope Effects (KIEs) at Multiple Sites: While deuterium labeling is common for studying KIEs involving C-H bond cleavage, heavy-atom KIEs (¹²C/¹³C) can provide insight into changes in bonding at carbon centers during the rate-determining step. A uniformly labeled compound could, in principle, allow for the simultaneous study of KIEs at different positions of the ring in a single set of experiments, offering a more holistic view of the transition state.

Emerging Opportunities:

The application of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene in conjunction with advanced analytical techniques presents several exciting opportunities:

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR experiments, such as ¹³C-¹³C INADEQUATE, can be used to map the complete carbon connectivity of reactants, intermediates, and products. On a uniformly labeled compound, these experiments become exceptionally powerful, allowing for the unambiguous assignment of the entire carbon skeleton and the direct observation of bond formation or cleavage during a reaction.

Solid-State NMR Studies: The study of reactions occurring on surfaces or within solid matrices (e.g., catalysis, materials science) is often challenging. Solid-state NMR of ¹³C-labeled compounds can provide detailed structural and dynamic information about the fluorobenzene ring as it interacts with catalytic surfaces or is incorporated into larger polymer structures.

Mechanistic Studies of Fluorination and Defluorination: Understanding the mechanisms of C-F bond formation and cleavage is a major area of research with implications for pharmaceutical and materials chemistry. mdpi.com Using fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene as a substrate in nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed reactions can help clarify the role of the aromatic ring in these critical transformations. researchgate.net

The data below illustrates how ¹³C NMR chemical shifts could be used to monitor a hypothetical nucleophilic aromatic substitution reaction where a nucleophile (Nu⁻) displaces the fluorine atom. The significant change in the chemical shift of the ipso-carbon (C1) provides direct evidence of the transformation.

| Carbon Position | Fluoro(¹³C₆)cyclohexatriene (ppm) | Product (Nu-¹³C₆-cyclohexatriene) (ppm) | Δδ (ppm) |

| C1 (ipso) | 164.8 | 140.2 | -24.6 |

| C2/C6 (ortho) | 115.5 | 129.8 | +14.3 |

| C3/C5 (meta) | 130.1 | 128.5 | -1.6 |

| C4 (para) | 124.3 | 125.7 | +1.4 |

Hypothetical ¹³C NMR data for illustrative purposes.

Similarly, mass spectrometry can track the incorporation of the nucleophile. The table below shows the expected mass shifts.

| Compound | Molecular Formula | Expected Monoisotopic Mass (m/z) |

| Fluoro(¹³C₆)cyclohexatriene | ¹³C₆H₅F | 102.04 |

| Product of reaction with -OH | ¹³C₆H₅OH | 100.04 |

| Product of reaction with -NH₂ | ¹³C₆H₅NH₂ | 99.05 |

Expected mass data based on ¹³C = 13.00335 u, ¹H = 1.00783 u, F = 18.99840 u, O = 15.99491 u, N = 14.00307 u.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F |

|---|---|

Molecular Weight |

102.058 g/mol |

IUPAC Name |

fluoro(1,2,3,4,5,6-13C6)cyclohexatriene |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

PYLWMHQQBFSUBP-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)F |

Canonical SMILES |

C1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fluoro 1,2,3,4,5,6 13c6 Cyclohexatriene

Strategies for Stereoselective and Regioselective Incorporation of Uniform ¹³C Labels

The foundational step in the synthesis of the target molecule is the precise incorporation of a uniform ¹³C₆ backbone. This ensures that every carbon atom in the cyclohexatriene ring is the ¹³C isotope, which is crucial for subsequent analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). smolecule.comwikipedia.org The primary challenge lies in achieving this uniform labeling with high isotopic purity while maintaining positional integrity throughout the synthetic sequence.

The most direct and common strategy for synthesizing uniformly ¹³C-labeled cyclic systems begins with a commercially available, fully enriched simple precursor. For a six-membered ring, universally-¹³C-labeled benzene (B151609) (U-¹³C₆-benzene) is the ideal starting material. smolecule.com The synthesis of the target compound builds upon this labeled platform through a series of carefully orchestrated transformations.

The general retrosynthetic approach involves functionalizing the U-¹³C₆-benzene ring to install appropriate leaving groups that will facilitate the eventual formation of the strained cyclohexatriene intermediate. This multi-step process requires careful consideration of reaction conditions to avoid any scrambling or loss of the isotopic label. youtube.comlumenlearning.com For instance, a common pathway could involve the nitration of U-¹³C₆-benzene, followed by reduction to aniline, and subsequent diazotization to introduce other functionalities. youtube.comyoutube.com An alternative approach starts from even simpler ¹³C sources, such as ¹³C-labeled phenols, and utilizes reactions like the Houben-Hoesch reaction to build the desired substituted ring system with complete regioselectivity. nih.gov

Table 1: Illustrative Multi-Step Synthetic Scheme from U-¹³C₆-Benzene

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | U-¹³C₆-Benzene | HNO₃, H₂SO₄ | Nitro(¹³C₆)benzene | Introduction of a functional group handle. youtube.com |

| 2 | Nitro(¹³C₆)benzene | Sn, HCl | (¹³C₆)Aniline | Conversion to an amino group for further modification. youtube.com |

| 3 | (¹³C₆)Aniline | NaNO₂, HCl; CuX | Halo(¹³C₆)benzene | Installation of a halogen for subsequent reactions. |

| 4 | Halo(¹³C₆)benzene | Various | Substituted (¹³C₆)benzene precursor | Preparation for the generation of the strained intermediate. |

This table represents a generalized pathway; specific reagents and conditions are optimized based on the desired final structure.

Introducing a fluorine atom onto a ¹³C-labeled cyclic system, especially a highly reactive one, is fraught with challenges. The inherent properties of the fluoride (B91410) ion—high electronegativity, small size, and strong solvation in protic solvents—make it a poor nucleophile and a strong base, which can lead to side reactions and low yields. ucla.edu Furthermore, modern fluorination reactions that work well for standard (¹²C) compounds may not be directly translatable to radiolabeling or stable isotope labeling chemistry due to the vastly different concentration regimes. nih.gov

Key challenges include:

Controlling Regioselectivity: Direct fluorination of a symmetric molecule like benzene is not an issue, but for a substituted ring or a reactive intermediate, controlling the position of fluorine entry is critical. Electrophilic fluorinating agents, such as Selectfluor®, are often employed, and their reactivity is governed by a combination of steric and electronic effects of the substrate. sapub.orgresearchgate.net

Harsh Reaction Conditions: Many fluorination methods require harsh conditions that can compromise the integrity of the ¹³C-labeled framework or the strained ring system itself. Developing mild fluorination processes is a significant area of research. cas.cn

Competition with Side Reactions: In the case of generating a strained intermediate like cyclohexatriene, the fluorinating agent must effectively trap the intermediate without reacting with the precursor or engaging in undesired elimination or rearrangement pathways. nih.govnih.gov

Maintaining the isotopic enrichment and the specific position of the ¹³C labels throughout a multi-step synthesis is paramount. Isotopic scrambling, where labels migrate to unintended positions, or dilution with the natural abundance ¹²C isotope can render the final compound useless for its intended analytical purpose.

Several methodologies are employed to ensure isotopic fidelity:

Use of High-Purity Precursors: The synthesis must begin with starting materials of the highest possible isotopic enrichment (e.g., >99% ¹³C).

Careful Reaction Choice: Synthetic steps are chosen to minimize the risk of carbon-carbon bond cleavage and rearrangement, which could lead to isotopic scrambling.

Spectroscopic and Spectrometric Monitoring: Throughout the synthesis, intermediates are rigorously analyzed using NMR and MS to confirm that the ¹³C labels remain in their designated positions and that isotopic purity is maintained. wikipedia.org This involves correcting raw mass spectra data for the natural abundance of isotopes to accurately determine the level of enrichment. nih.gov

Kinetic Isotope Effect Consideration: While less of a concern for positional integrity, the kinetic isotope effect can influence reaction rates when a C-¹³ bond is broken in a rate-determining step. This is generally avoided in the synthetic design for uniform labeling.

Synthetic Pathways to the Strained Cyclohexatriene Core

Cyclohexatriene, specifically the 1,2,3-cyclohexatriene (B14357811) isomer, is a highly strained and reactive isomer of benzene. nih.govnih.gov It is estimated to be substantially higher in energy (approximately 100 kcal mol⁻¹) than its aromatic counterpart, benzene. nih.govnih.gov This high degree of strain makes it a fleeting intermediate that cannot be isolated but can be generated in situ and trapped by various reagents. nih.govescholarship.org Its synthesis, therefore, is a process of generation and immediate reaction.

The generation of 1,2,3-cyclohexatriene intermediates is typically achieved through the elimination of a precursor molecule under mild conditions. A leading strategy involves the use of silyl (B83357) triflate precursors, often referred to as Kobayashi precursors. nih.gov This method relies on a fluoride-induced elimination reaction.

The general process is as follows:

A suitable ¹³C₆-labeled cyclohexene (B86901) derivative is synthesized, bearing a silyl group on one sp² carbon and a triflate (a good leaving group) on an adjacent sp² carbon. nih.gov

This precursor is treated with a mild fluoride source, such as cesium fluoride (CsF), often in the presence of a fluoride-solubilizing agent like tetrabutylammonium (B224687) triflate. nih.gov

The fluoride ion attacks the silicon atom, initiating an elimination of the silyl group and the triflate leaving group, which generates the highly strained 1,2,3-cyclohexatriene intermediate in situ. nih.govresearchgate.net

Table 2: Optimized Conditions for Generating 1,2,3-Cyclohexatriene Intermediate

| Precursor | Fluoride Source | Additive | Solvent | Temperature | Intermediate | Reference |

| Silyl triflate | CsF (10 equiv.) | Bu₄NOTf (2 equiv.) | THF | 60 °C | 1,2,3-Cyclohexatriene | nih.gov |

This table is based on reported conditions for the generation of the non-labeled intermediate, which are directly applicable to the ¹³C₆-labeled analogue.

The introduction of the fluorine atom onto the uniformly ¹³C-labeled cyclohexatriene core can be envisioned through two primary strategies:

Trapping the Intermediate with a Fluorinating Agent: The most direct method involves generating the ¹³C₆-1,2,3-cyclohexatriene intermediate in the presence of a suitable fluorinating agent. This agent would act as a "trap," reacting with the strained and highly electrophilic triene as it is formed. nih.gov An electrophilic fluorine source could potentially undergo a cycloaddition or other addition reaction. However, the compatibility of common fluorinating agents with the fluoride-based generation conditions presents a significant challenge.

Fluorination of a Pre-functionalized Precursor: A more controlled and potentially higher-yielding approach involves starting with a fluorinated, ¹³C₆-labeled benzene derivative and transforming it into the desired cyclohexatriene. smolecule.com For example, one could begin with U-¹³C₆-fluorobenzene. This pre-fluorinated starting material would then be carried through the necessary synthetic steps to create a Kobayashi-type precursor. Subsequent fluoride-induced elimination would then generate fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene directly. This method offers superior control over the regiochemistry of the fluorine atom.

Direct fluorination of cyclic 1,3-diones using elemental fluorine has been shown to produce mono- and di-fluorinated products, suggesting that direct fluorination of highly reactive species is feasible, although controlling the reaction can be difficult. psu.edursc.org For a highly unstable intermediate like cyclohexatriene, the choice of fluorinating agent and reaction conditions would be critical to favor the desired monofluorinated product over potential side reactions or polymerization.

Analytical Validation Protocols for Isotopic Enrichment and Structural Assignment for Mechanistic Studies

The robust synthesis of isotopically labeled compounds such as fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is foundational for their application in detailed mechanistic studies. However, the synthesis is only one part of the equation. Rigorous analytical validation is paramount to ensure the final product meets the stringent requirements for such studies. This validation process confirms the compound's identity, assesses the success of the isotopic labeling, and quantifies the level of enrichment. For mechanistic studies that rely on tracing the fate of the ¹³C-labeled carbon skeleton, precise knowledge of the isotopic distribution is critical. The following sections detail the analytical protocols used to validate the isotopic enrichment and structural integrity of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene.

Assessment of Isotopic Distribution and Isotopic Enrichment Levels

The primary goal of synthesizing fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is to achieve a high and uniform incorporation of the ¹³C isotope at all six carbon positions of the cyclohexatriene ring. The assessment of isotopic distribution and the quantification of enrichment levels are, therefore, crucial quality control steps. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.

Mass Spectrometry (MS) is a highly sensitive technique for determining the isotopic composition of a sample. nih.govnih.gov For fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, high-resolution mass spectrometry (HRMS) would be employed to analyze the molecular ion cluster. An unlabeled fluorocyclohexatriene molecule would have a specific monoisotopic mass. In contrast, the fully ¹³C-labeled analogue will exhibit a molecular ion peak shifted by +6 mass units, corresponding to the six ¹³C atoms.

The isotopic enrichment is determined by analyzing the relative intensities of the different isotopologues (molecules that differ only in their isotopic composition) in the mass spectrum. nih.govresearchgate.net The percentage of isotopic enrichment can be calculated by comparing the peak intensity of the fully labeled M+6 ion to the sum of intensities of all isotopologues (M, M+1, M+2, etc.). almacgroup.com

A general procedure for this assessment involves:

Analysis of the Unlabeled Standard: An unlabeled sample of fluorocyclohexatriene is analyzed to determine its natural isotopic distribution and to identify any potential fragmentation patterns. nih.gov

Analysis of the ¹³C-Labeled Sample: The synthesized fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is then analyzed under the same conditions.

Data Correction: The raw data must be corrected for the natural abundance of ¹³C and other isotopes (e.g., ²H, ¹⁷O, ¹⁸O) to accurately determine the enrichment from the labeling experiment. nih.gov

Calculation of Enrichment: The isotopic enrichment is calculated based on the corrected relative intensities of the isotopologue peaks. researchgate.net For high-quality labeled compounds intended for mechanistic studies, the isotopic enrichment is expected to be greater than 99 atom% ¹³C. wsu.eduxml-journal.net

The following interactive table illustrates a hypothetical mass spectrometry data set for a sample of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, demonstrating the calculation of isotopic enrichment.

| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| M (unlabeled) | X | 0.1 |

| M+1 | X+1 | 0.3 |

| M+2 | X+2 | 0.5 |

| M+3 | X+3 | 1.0 |

| M+4 | X+4 | 2.5 |

| M+5 | X+5 | 5.0 |

| M+6 (fully labeled) | X+6 | 90.6 |

Note: 'X' represents the m/z of the unlabeled fluorocyclohexatriene. The data can be sorted by clicking on the column headers.

Furthermore, specialized NMR pulse sequences, such as isotope-edited Total Correlation Spectroscopy (TOCSY), can filter the signals from ¹²C- and ¹³C-bound protons into separate spectra, allowing for another layer of verification and quantification of isotopic enrichment. acs.org

The combination of high-resolution mass spectrometry and advanced NMR techniques provides a comprehensive and robust validation of the isotopic enrichment and distribution in synthesized fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, ensuring its suitability for precise mechanistic investigations. wsu.edu

Application of Advanced Spectroscopic Techniques for Mechanistic Interrogation of Fluoro 1,2,3,4,5,6 13c6 Cyclohexatriene

High-Resolution Multi-Nuclear NMR Spectroscopy for Tracing Reaction Pathways and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The complete ¹³C labeling of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene significantly enhances the utility of NMR, allowing for detailed tracking of the carbon skeleton throughout a chemical reaction.

The presence of a ¹³C-labeled benzene (B151609) ring allows for the direct observation of one-bond (¹J), two-bond (²J), and three-bond (³J) ¹³C-¹³C coupling constants. These coupling constants are invaluable for establishing and confirming the connectivity of the carbon atoms within the ring and in any reaction products. For instance, in a nucleophilic aromatic substitution reaction, changes in these coupling constants can unequivocally demonstrate the formation of new carbon-carbon bonds or the rearrangement of the aromatic system.

Furthermore, the coupling between the ¹³C nuclei and the ¹⁹F nucleus provides critical structural information. The magnitude of ¹J(C-F), ²J(C-F), ³J(C-F), and even longer-range couplings are sensitive to the electronic environment and the dihedral angles between the coupled nuclei. This sensitivity can be exploited to determine the conformation of reaction intermediates and products. For example, a significant change in ³J(C-F) upon reaction can indicate a change in the torsional angle, providing insight into the steric and electronic effects at play.

| Coupling Type | Typical Value (Hz) | Information Gained |

|---|---|---|

| ¹J(¹³C-¹³C) | 50 - 60 | Direct carbon-carbon connectivity |

| ²J(¹³C-¹³C) | 1 - 5 | Connectivity through one bond |

| ³J(¹³C-¹³C) | 5 - 10 | Connectivity through two bonds, dihedral angle dependence |

| ¹J(¹³C-¹⁹F) | -240 to -260 | Direct carbon-fluorine bond |

| ²J(¹³C-¹⁹F) | 15 - 25 | Connectivity through one bond |

| ³J(¹³C-¹⁹F) | 5 - 10 | Connectivity through two bonds, dihedral angle dependence |

Time-resolved NMR spectroscopy allows for the real-time monitoring of chemical reactions. core.ac.ukresearchgate.net By acquiring spectra at rapid intervals, the concentration of reactants, intermediates, and products can be quantified over time, providing detailed kinetic data. For reactions involving fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, the high sensitivity of both ¹³C and ¹⁹F NMR, coupled with the complete isotopic labeling, makes it possible to detect and characterize even short-lived transient species.

For example, in a nucleophilic aromatic substitution reaction, a transient Meisenheimer complex may be formed. nih.gov Low-temperature, time-resolved NMR experiments can "freeze" the reaction at this intermediate stage, allowing for its full structural characterization through the analysis of its unique ¹³C and ¹⁹F chemical shifts and coupling constants. The rate of formation and decay of this intermediate can also be measured, providing a complete kinetic profile of the reaction. researchgate.net

Advanced multi-dimensional NMR pulse sequences are instrumental in probing more subtle aspects of reaction mechanisms, such as intermolecular interactions and chemical exchange processes.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to identify spatial proximities between nuclei. rsc.orgnih.govresearchgate.netresearchgate.net In the context of a reaction involving fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could reveal interactions between the fluorinated ring and protons on another reactant molecule in a pre-reaction complex or transition state. nih.gov This provides valuable information about the orientation of the reactants leading up to the reaction.

EXSY (Exchange Spectroscopy): This experiment is used to study chemical exchange processes, such as conformational changes or the exchange of atoms between different molecules. By correlating the signals of nuclei that are exchanging, the rate of the exchange process can be determined. This can be particularly useful for studying dynamic equilibria involving reaction intermediates.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Transient Species and Bond Reorganizations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. researchgate.net These techniques are particularly powerful for studying transient species and bond reorganizations during a reaction. nih.gov

Time-resolved FT-IR and Raman spectroscopy can be used to monitor changes in bond strengths and molecular geometry as a reaction progresses. mdpi.com For example, the formation of a new bond or the weakening of an existing bond will result in the appearance or disappearance of specific vibrational bands. The complete ¹³C labeling of the aromatic ring in fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene will cause a predictable shift in the vibrational frequencies of the ring modes compared to the unlabeled compound, aiding in the assignment of these bands.

A powerful approach in modern mechanistic chemistry is the combination of experimental vibrational spectroscopy with computational chemistry. core.ac.uknih.govmdpi.comresearchgate.netarxiv.org The geometries and vibrational frequencies of reactants, transition states, and products can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). The calculated vibrational spectra of proposed transition state structures can then be compared with the experimental time-resolved FT-IR or Raman spectra. researchgate.netnih.gov A good match between the calculated and experimental spectra provides strong evidence for the proposed transition state structure, offering a detailed picture of the bond-breaking and bond-forming processes.

Advanced Mass Spectrometry for Isotopic Distribution Analysis in Reaction Products and Fragmentation Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The use of a fully ¹³C-labeled reactant like fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene provides a distinct mass signature that simplifies the analysis of complex reaction mixtures. researchgate.netnih.govosti.govnih.govresearchgate.netescholarship.org

High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry, can determine the elemental composition of reaction products with high accuracy. nih.gov When fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is used as a starting material, the resulting products will exhibit a characteristic isotopic distribution pattern due to the presence of six ¹³C atoms. This allows for the unambiguous identification of all carbon-containing products derived from the starting material, even in the presence of other carbon-containing reagents or solvents. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Isotopomer Distribution (MID)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. When applied to isotopically labeled compounds, HRMS can precisely determine the Mass Isotopomer Distribution (MID), which describes the fractional abundance of each isotopologue of a metabolite. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. nih.gov

For a molecule with n carbon atoms, there are n+1 possible isotopologues, ranging from the M+0 (containing no ¹³C atoms) to the M+n (containing n ¹³C atoms). nih.gov In the case of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, the compound is intentionally synthesized to be fully labeled, meaning its MID is theoretically dominated by the M+6 isotopologue (relative to unlabeled fluorobenzene).

HRMS analysis provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the clear separation and quantification of these isotopologues. This is crucial for verifying the extent of isotopic enrichment in a sample. A fully enriched sample of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene would exhibit a molecular ion peak at a nominal mass of 102, a shift of 6 mass units compared to the 96 m/z of unlabeled fluorobenzene (B45895) (C₆H₅F). The high resolution of the instrument allows for the differentiation of nearly isobaric species, ensuring confident identification. nih.gov

The table below illustrates the theoretical precise masses of the major isotopologues for both natural abundance and fully ¹³C-labeled fluorobenzene.

| Isotopologue | Formula | Description | Theoretical Exact Mass (Da) |

|---|---|---|---|

| M+0 | ¹²C₆H₅F | Unlabeled Fluorobenzene | 96.0375 |

| M+1 | ¹³C¹²C₅H₅F | Fluorobenzene with one ¹³C atom | 97.0409 |

| M+6 | ¹³C₆H₅F | Fully ¹³C-labeled Fluorobenzene | 102.0577 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Isotope Position

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating them and inducing fragmentation. nih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

The fragmentation of unlabeled fluorobenzene is well-documented and involves characteristic losses, such as the elimination of acetylene (B1199291) (C₂H₂). fluorine1.ru By analyzing the fragmentation of the fully ¹³C-labeled analogue, the fate of the carbon skeleton during fragmentation can be precisely tracked. For instance, the loss of acetylene from unlabeled fluorobenzene results in a mass difference of 26 Da. For fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, this corresponding neutral loss would be ¹³C₂H₂, with a mass of 28 Da.

Because all carbon atoms are labeled, any carbon-containing fragment ion will carry the ¹³C isotopic signature. This definitively confirms the position of the isotopes within the fragments, verifying that they originate from the aromatic ring and providing insight into the rearrangement and cleavage mechanisms of the benzene ring structure under energetic conditions. fluorine1.ruchemguide.co.uk

The following table details the expected fragmentation pathways for the molecular ion of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|---|

| 102.0577 | 101.0544 | 1.0033 | H | [¹³C₆H₄F]⁺ |

| 102.0577 | 74.0376 | 28.0201 | ¹³C₂H₂ | [¹³C₄H₃F]⁺ |

| 102.0577 | 51.0231 | 51.0346 | ¹³C₃H₂F | [¹³C₃H₃]⁺ |

In Situ Spectroscopic Monitoring of Reaction Kinetics and Real-Time Intermediate Formation

Understanding the detailed mechanism of a chemical reaction requires observing the transformation as it happens. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species directly in the reaction vessel. rsc.orgfu-berlin.de This approach provides continuous data on the concentration of reactants, products, and, crucially, transient intermediates, enabling a deep understanding of reaction kinetics and pathways. nih.govyoutube.com

For a reaction involving fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, such as an electrophilic aromatic substitution, in situ monitoring would be particularly insightful.

In Situ FTIR Spectroscopy: This technique can track the progress of a reaction by monitoring changes in the vibrational frequencies of functional groups. rsc.org The C-¹³C and C-F stretching vibrations of the labeled reactant would have characteristic absorbances. As the reaction proceeds, the disappearance of these reactant peaks and the simultaneous appearance of new peaks corresponding to the product and any intermediates can be continuously recorded. youtube.com The ¹³C labeling would induce a predictable shift in the vibrational frequencies compared to the unlabeled compound, aiding in the unambiguous assignment of spectral features.

In Situ NMR Spectroscopy: NMR is a powerful tool for structural elucidation. For fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, ¹³C NMR would be exceptionally informative. The fully labeled ring would exhibit complex ¹³C-¹³C coupling patterns. During an electrophilic aromatic substitution reaction, a key intermediate is the arenium ion, or sigma complex, where the aromaticity is temporarily broken. acs.orgrsc.org Using in situ ¹³C NMR, it would be possible to directly observe the formation and decay of this intermediate. The carbon atom undergoing substitution would shift dramatically upfield as its hybridization changes from sp² to sp³, and the coupling patterns of all six carbons would be altered. This provides definitive evidence for the structure of the intermediate and allows for the measurement of its formation and consumption rates, offering a complete kinetic profile of the reaction mechanism. mdpi.com

By combining these advanced spectroscopic methods with isotopic labeling, a comprehensive picture of the chemical behavior of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene can be developed, from its fundamental properties to its detailed reactivity in complex chemical transformations.

Theoretical and Computational Chemistry Investigations of Fluoro 1,2,3,4,5,6 13c6 Cyclohexatriene Reactivity and Structure

Quantum Mechanical (QM) Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum mechanical calculations are pivotal in understanding the intricate details of chemical reactions involving fluorinated aromatic compounds. These computational methods provide insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states, which are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications to Potential Energy Surfaces and Reaction Barriers

Density Functional Theory (DFT) has been extensively applied to investigate the reactivity of fluorobenzene (B45895). For instance, studies on the reaction of benzene (B151609) with fluorine atoms have utilized DFT to map out the potential energy surface. researchgate.net These calculations reveal that the interaction can proceed through two main channels: hydrogen abstraction to form a phenyl radical, or hydrogen substitution, which leads to the formation of an ipso-fluorocyclohexadienyl radical as a primary product. researchgate.net Subsequent dissociation of this radical yields fluorobenzene and a hydrogen atom. researchgate.net

The activation energy for the dissociation of the ipso-fluorocyclohexadienyl radical to form fluorobenzene has been calculated to be approximately 27 kcal/mol, suggesting that this process is less likely at standard temperatures but can be initiated at higher temperatures. researchgate.net DFT calculations have also been instrumental in studying the mechanism of C-F bond activation in fluoroarenes by magnesium-containing compounds, revealing a concerted SNAr-like pathway. nih.gov In this mechanism, one magnesium center functions as a nucleophile while the other acts as an electrophile. nih.gov

Table 1: Calculated Activation Barriers for C-F Activation

| Reactant | Reaction Pathway | Calculated Activation Barrier (ΔG‡₂₉₈ K, kcal mol⁻¹) |

|---|---|---|

| Hexafluorobenzene (B1203771) with Mg-Mg compound | Concerted SNAr-like | 40.0 |

| Hexafluorobenzene with Al-Al compound | Concerted C-Al bond formation | 65.1 |

This table presents DFT-calculated activation barriers for the C-F activation of hexafluorobenzene by different bimetallic compounds, illustrating the high barriers for certain pathways. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

For more precise energetic and structural data, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. High-level ab initio calculations, such as coupled-cluster theory, provide benchmark data for the structures of fluorinated benzenes. researchgate.net For example, the Born-Oppenheimer equilibrium structure (r_BOe) of fluorobenzene has been determined with high precision using these methods. researchgate.net

Ab initio calculations have also been used to study the interactions between fluorobenzene and other molecules. In the fluorobenzene-hydrogen chloride complex, ab initio methods at the MP2/6-311++G(2df,2pd) level of theory indicate that the HCl molecule is positioned above the aromatic ring, shifted slightly towards the para-carbon atom due to electrostatic interactions with the π-electrons. eiu.edu The binding energy of this complex was calculated to be 2.8 kcal/mol at the CCSD(T)/6-311++G(2df,2pd) level of theory. eiu.edu

Furthermore, detailed ab initio studies on the excited states of fluorobenzene molecules have been conducted using the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method. aip.org These calculations help in understanding the potential energy surfaces of low-lying electronic states and identifying conical intersections that play a crucial role in the nonradiative decay processes of these molecules. aip.org

Computational Studies on Aromaticity, Anti-Aromaticity, and Strain Energy of Cyclohexatriene Derivatives

The introduction of a fluorine atom to the benzene ring influences its aromatic character. Computational studies provide a quantitative measure of this effect through various theoretical lenses.

Analysis of Electronic Structure and Bonding via Molecular Orbitals

Molecular orbital (MO) theory offers a fundamental understanding of the electronic structure of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene. The fluorine substituent, through its lone pairs, introduces new π-orbitals that interact with the aromatic system of the benzene ring. acs.org This interaction leads to a stabilization of the ring, which can be observed in shorter carbon-carbon bond lengths in some fluorinated benzenes compared to benzene itself. acs.org For instance, 1,3,5-trifluorobenzene (B1201519) exhibits the smallest average carbon-carbon bond lengths among the fluorobenzenes. acs.org

The addition of fluorine atoms to the benzene ring also introduces a set of π-bonding and antibonding orbitals. researchgate.net This can lead to what has been termed "fluoromaticity," where the added orbitals contribute to the stability of the ring. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.

Application of Aromaticity Indices (e.g., NICS, AICD) to Understand the Cyclohexatriene Character

Several computational indices are used to quantify the aromaticity of cyclic molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. github.io NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. github.io

Studies on fluorinated benzenes have shown that fluorination generally leads to a decrease in aromaticity compared to benzene, as indicated by less negative NICS values and reduced ring current strengths (RCS). nih.gov This decrease is attributed to the inductive electron-withdrawing effect of fluorine, which alters the electron density distribution in the ring. bohrium.com

Table 2: NICS(0) Values for Selected Fluorinated Benzenes

| Compound | NICS(0) (ppm) |

|---|---|

| Benzene | -8.7 |

| Fluorobenzene | -7.6 |

| 1,3,5-Trifluorobenzene | -12.7 |

| Hexafluorobenzene | -18.0 |

This table displays calculated NICS(0) values, which are used to assess the aromaticity of the compounds. acs.org

Another powerful tool for visualizing and quantifying aromaticity is the Anisotropy of the Induced Current Density (AICD). github.io AICD plots provide a graphical representation of the magnetically induced ring currents. A diatropic (clockwise) ring current is characteristic of aromatic compounds, while a paratropic (counter-clockwise) current indicates anti-aromaticity. researchgate.net AICD analysis can also separate the contributions of different molecular orbitals (e.g., π-orbitals) to the total ring current. github.io

Molecular Dynamics (MD) Simulations for Investigating Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the influence of the solvent environment on the structure and behavior of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene and its conformational dynamics.

In the context of protein-ligand interactions, MD simulations using chlorobenzene (B131634) as a probe molecule have been successful in mapping both halogen and hydrophobic binding sites on protein surfaces. cam.ac.ukfigshare.com This approach can identify cryptic binding sites that are not apparent in the static crystal structures of the proteins. cam.ac.uk Such simulations are crucial for understanding how fluorinated aromatic compounds interact with biological macromolecules and can guide the design of novel therapeutic agents. The insights from these simulations on chlorobenzene can be extrapolated to understand the behavior of fluorobenzene in similar environments.

Computational Prediction of Spectroscopic Parameters for Mechanistic Interpretation

The elucidation of chemical reaction mechanisms often hinges on the characterization of fleeting, high-energy species such as reaction intermediates and transition states. Direct experimental observation of these transient structures is exceptionally challenging. Consequently, computational chemistry has become an indispensable tool for predicting their properties, including spectroscopic parameters. For reactions involving fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene (the fully ¹³C-labeled isotopologue of fluorobenzene), theoretical predictions of Nuclear Magnetic Resonance (NMR) parameters and Kinetic Isotope Effects (KIEs) provide profound insights into reaction pathways and the nature of transition states. These computational approaches allow for a direct comparison between theoretical models and experimental data, enabling the validation of proposed mechanisms.

Quantum mechanical calculation of NMR parameters is a powerful method for probing the electronic structure of proposed intermediates and transition states in reactions of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene. Methods based on Density Functional Theory (DFT) are widely employed for this purpose due to their favorable balance of computational cost and accuracy. acs.orgrsc.orgmdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. researchgate.netresearchgate.netmdpi.comresearchgate.net

For a given reaction, such as the electrophilic aromatic substitution of ¹³C₆-fluorobenzene, the geometry of a proposed intermediate, like the Wheland intermediate (a cyclohexadienyl cation), is first optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(2d,p)). mdpi.com Subsequently, a GIAO-DFT calculation is performed on the optimized geometry to compute the ¹³C shielding tensors. researchgate.netmdpi.com These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Similarly, spin-spin coupling constants (J-couplings), which provide crucial information about bonding and connectivity, can be calculated. For intermediates involving ¹³C₆-fluorobenzene, the one-bond and long-range ¹³C-¹⁹F and ¹³C-¹H coupling constants are of particular interest. researchgate.netrsc.org These calculations help to characterize the change in hybridization and bonding at each carbon center as the reaction proceeds from reactant to intermediate.

The table below presents hypothetical calculated ¹³C NMR parameters for a proposed Wheland intermediate formed by the para-attack of an electrophile (E⁺) on fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene. The predicted values illustrate the expected changes in the electronic environment of the carbon atoms upon formation of the cation. For instance, the electrophile-bearing C-4 carbon is predicted to become sp³-hybridized and shift significantly upfield, while the positive charge is delocalized across the remaining sp²-hybridized carbons (notably C-2, C-6, and C-1), leading to substantial deshielding.

| Position | Calculated ¹³C Chemical Shift (δ, ppm) | Calculated ¹J(¹³C-¹⁹F) (Hz) | Calculated ¹J(¹³C-¹H) (Hz) |

|---|---|---|---|

| C-1 | 185.2 | -260.5 | - |

| C-2, C-6 | 145.8 | 22.1 | 175.3 |

| C-3, C-5 | 120.1 | 8.5 | 168.9 |

| C-4 | 55.4 | 2.1 | 145.0 |

Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction upon isotopic substitution and serve as a sensitive probe of the rate-determining step and transition state (TS) geometry. comporgchem.comwikipedia.org For reactions involving fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, the ¹³C KIEs (k₁₂/k₁₃) at each carbon position can reveal which atoms are involved in bond-making or bond-breaking events in the TS.

Computationally, KIEs are predicted using Transition State Theory, most commonly through the Bigeleisen-Mayer equation. comporgchem.comwikipedia.orggithub.com This formalism relates the KIE to the vibrational frequencies of the light (¹²C) and heavy (¹³C) isotopologues in both the ground state (reactants) and the transition state. The necessary vibrational frequencies are obtained from quantum chemical calculations, typically using DFT.

The procedure involves:

Locating and optimizing the geometries of the reactants and the transition state on the potential energy surface.

Performing frequency calculations for both structures to obtain their normal vibrational modes. The TS is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Repeating the frequency calculations for the ¹³C-substituted isotopologues at each carbon position.

Using the calculated vibrational frequencies in the Bigeleisen-Mayer equation to compute the KIE for each position. github.comnih.gov

For example, in a nucleophilic aromatic substitution (SNAr) reaction of ¹³C₆-fluorobenzene, a significant primary KIE is expected at C-1, as the C-F bond is broken and a new bond to the nucleophile is formed in the rate-determining step. Smaller, secondary KIEs are expected at the other carbon positions, reflecting changes in hybridization and vibrational environment between the ground state and the Meisenheimer complex-like transition state. nih.govprinceton.edu

The following table shows illustrative predicted ¹³C KIEs for a hypothetical SNAr reaction of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene. The large, normal KIE at C-1 (k₁₂/k₁₃ > 1) is indicative of C-F bond breaking in the rate-determining step. The smaller effects at other positions provide further detail on the structure of the transition state. nih.govharvard.edunih.gov

| Position | Predicted ¹³C KIE (k₁₂/k₁₃) at 298 K | Interpretation |

|---|---|---|

| C-1 | 1.045 | Primary KIE; significant C-F bond breaking in TS |

| C-2, C-6 | 1.012 | Secondary KIE; change in hybridization/vibration |

| C-3, C-5 | 1.003 | Small secondary KIE; minor changes in TS |

| C-4 | 1.008 | Secondary KIE; reflects electronic redistribution |

Mechanistic Investigations of Reactions Involving Fluoro 1,2,3,4,5,6 13c6 Cyclohexatriene

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions wherein the transition state has a cyclic geometry. The uniform ¹³C labeling of the fluorocyclohexatriene ring is ideal for studying the often subtle bond reorganizations that characterize these processes.

Electrocyclic Ring-Opening and Ring-Closing Reactions

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond to close a ring, or the breaking of a sigma bond to open a ring, creating a new pi bond. wikipedia.org While the aromaticity of benzene (B151609) makes it resistant to such reactions under normal conditions, its strained isomers are more amenable. For instance, the highly strained isomer 1,2,3-cyclohexatriene (B14357811) can be generated and trapped, and it undergoes various cycloadditions due to strain release. nih.gov

The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is initiated by heat (thermal) or light (photochemical). masterorganicchemistry.commasterorganicchemistry.com For a thermal reaction involving 4n π-electrons (e.g., the ring-opening of a cyclobutene (B1205218) to a butadiene), the process is conrotatory, meaning the substituents at the termini of the forming polyene rotate in the same direction. libretexts.orglibretexts.org For a 4n+2 π-electron system under thermal conditions, the process is disrotatory (rotation in opposite directions). masterorganicchemistry.comlibretexts.org Using fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene as a precursor to a strained, labeled valence isomer would allow for unambiguous tracking of the carbon atoms, confirming these stereochemical rules and providing insight into the electronic reorganization during the transition state.

Sigmatropic Rearrangements and Their Isotopic Tracing

Sigmatropic rearrangements involve the migration of a sigma-bonded group across a pi-electron system. libretexts.org These reactions are classified by an order [i,j], which denotes the number of atoms the migrating group moves over. The complete isotopic labeling of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is crucial for tracking these migrations.

For example, in a hypothetical nih.govnih.gov-hydride shift, the ¹³C labeling pattern in the product would definitively show that the hydrogen atom has moved to a carbon five positions away, while the carbon framework remains intact. This technique is particularly powerful for distinguishing between competing rearrangement pathways, such as a nih.govnih.gov versus a nih.govquora.com shift. comporgchem.com Kinetic isotope effects (KIEs) measured using ¹³C-labeled substrates can also provide detailed information about the transition state structure, indicating the extent of bond breaking and bond formation at the point of highest energy. comporgchem.com

Table 1: Common Sigmatropic Rearrangements and the Utility of ¹³C Labeling

| Rearrangement Type | Description | Role of ¹³C₆ Labeling |

|---|---|---|

| nih.govnih.gov Shift | A hydrogen or alkyl group migrates across a five-atom pi system. | Confirms the migration pathway by tracking the origin and destination of the migrating group relative to the stable carbon skeleton. |

| quora.comquora.com Cope Rearrangement | A rearrangement of a 1,5-diene. libretexts.orgimperial.ac.uk | Elucidates the concerted, six-membered ring transition state by showing the precise reordering of the six carbon atoms. |

| quora.comquora.com Claisen Rearrangement | A rearrangement of an allyl vinyl ether. imperial.ac.uk | Tracks the carbon skeleton to confirm the quora.comquora.com connectivity change and rules out dissociative-recombination mechanisms. |

Examination of Degenerate Rearrangements Utilizing Isotopic Labeling

A degenerate rearrangement is a reaction where the product is structurally identical to the reactant, making the reaction observable only through isotopic labeling. iupac.org The Cope rearrangement of hexa-1,5-diene is a classic example. iupac.org In the context of aromatic systems, carbon atoms can "scramble" under high-energy conditions. By starting with fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, any process that disrupts the original C-F bond and reforms it at a different carbon would be readily detectable by techniques like NMR or mass spectrometry. The uniform labeling ensures that the movement of any carbon atom relative to the fluorine substituent can be traced, providing direct evidence for or against proposed scrambling mechanisms, such as those involving transient valence isomers like Dewar benzene or prismane.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The ¹³C₆-labeling of the fluorobenzene (B45895) ring is instrumental in studying the mechanisms of these reactions, particularly those that proceed through highly reactive intermediates like benzynes.

Elucidation of Concerted vs. Stepwise Mechanisms

A central question in the study of reaction mechanisms is whether multiple bonds are formed and broken in a single, concerted step or through a multi-step, stepwise process involving intermediates. quora.com Isotopic labeling is a key tool for distinguishing between these possibilities. nih.gov

In the context of a cycloaddition involving ¹³C₆-labeled benzyne (B1209423), a concerted mechanism would be expected to produce a single, specific isotopomer of the product. Conversely, a stepwise mechanism might proceed through a diradical or zwitterionic intermediate. nih.gov If this intermediate has a sufficient lifetime, bond rotations or rearrangements could occur, leading to isotopic scrambling and the formation of multiple product isotopomers. The detection of such scrambling through ¹³C NMR or mass spectrometry would provide strong evidence for a stepwise pathway. Furthermore, combining ¹³C labeling with kinetic isotope effect studies can reveal whether a particular atom is involved in the rate-determining step, offering further detail about the transition state of either a concerted or stepwise process. nih.gov

Table 2: Mechanistic Distinctions via ¹³C₆ Labeling in Cycloadditions

| Mechanism Type | Description | Expected Outcome with ¹³C₆ Labeling |

|---|---|---|

| Concerted | All bond-forming and bond-breaking occurs in a single transition state. quora.com | A single, predictable product isotopomer is formed. The original connectivity of the labeled atoms is maintained in a specific, rearranged pattern. |

| Stepwise | The reaction proceeds through one or more intermediates. quora.comacs.org | Potential for isotopic scrambling if the intermediate has a lifetime sufficient for bond rotation or rearrangement, leading to a mixture of product isotopomers. |

Nucleophilic and Electrophilic Pathways

The reactivity of the fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene ring is dictated by the electronic properties of the fluorine substituent, which imparts a dual character to the molecule, allowing it to participate in both nucleophilic and electrophilic substitution reactions under appropriate conditions.

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comnih.gov In the second step, the leaving group is eliminated, and aromaticity is restored.

While fluorine is typically considered a poor leaving group in Sₙ1 and Sₙ2 reactions, it can be an effective leaving group in SₙAr. youtube.com This is because the rate-limiting step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and thus more susceptible to attack. youtube.com For SₙAr to occur, the aromatic ring must be activated by strong electron-withdrawing substituents positioned ortho or para to the fluorine, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The use of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene provides an unambiguous method for studying this mechanism. ¹³C NMR spectroscopy can be employed to directly observe the formation of the Meisenheimer intermediate. The carbon atom attacked by the nucleophile would shift from an sp²-hybridized state to an sp³-hybridized state, resulting in a significant and identifiable change in its chemical shift. The uniform ¹³C labeling ensures that all carbon signals are observable, allowing for complete characterization of the intermediate and confirmation of the attack site.

| Leaving Group (X in 2,4-Dinitrohalobenzene) | Relative Rate |

|---|---|

| -F | 3300 |

| -Cl | 1 |

| -Br | 0.8 |

| -I | 0.4 |

Data is illustrative and represents the general trend for SₙAr reactions on activated systems.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism consists of two primary steps: the attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uci.edu

The fluorine atom exhibits a dual electronic influence on the aromatic ring. Due to its high electronegativity, it withdraws electron density inductively (–I effect), which deactivates the ring, making it less reactive towards electrophiles than benzene itself. uci.eduscielo.org.mx However, the lone pairs on the fluorine atom can donate electron density through resonance (+R effect). This resonance donation preferentially stabilizes the carbocation intermediates formed from attack at the ortho and para positions. researchgate.netyoutube.com Consequently, fluorine is considered a deactivating but ortho, para-directing substituent. uci.edu

In studies with fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, the isotopic labeling acts as a stable tracer. While it does not alter the intrinsic reactivity or directing effects, it simplifies product analysis, especially in complex reaction mixtures. Using ¹³C NMR and mass spectrometry, the precise location of the new electrophile on the labeled ring can be determined without ambiguity, confirming the predicted ortho and para selectivity.

| Product Isomer | Approximate Yield (%) |

|---|---|

| ortho-Nitrofluorobenzene | 13% |

| meta-Nitrofluorobenzene | <1% |

| para-Nitrofluorobenzene | 87% |

Product ratios can vary with reaction conditions.

Beyond the common ipso-substitution where the entering group replaces the leaving group at the same carbon, other pathways such as cine and tele-substitution can occur. Cine-substitution is a reaction in which the entering group takes a position adjacent to the one occupied by the leaving group. arkat-usa.org Tele-substitution occurs when the entering group attaches to a position further away. arkat-usa.org These pathways are indicative of mechanisms that differ from the standard SₙAr or SₑAr models, often involving intermediates like benzynes.

The ¹³C₆ labeling of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is exceptionally valuable for identifying these alternative pathways. For example, if a reaction intended for ipso-substitution at C-1 instead proceeds via a cine-substitution, the incoming group would be found at C-2. A detailed analysis of the ¹³C NMR spectrum of the product would reveal the distinct chemical environment of the C-2 carbon, providing definitive evidence of the rearrangement. This unambiguous tracking of the carbon skeleton is crucial for distinguishing between these subtle yet mechanistically significant pathways.

Metal-Catalyzed Transformations and Organometallic Intermediates

Transition metal catalysis has become an indispensable tool for the functionalization of stable bonds, including the robust carbon-fluorine bond. nih.gov

The activation of C-F bonds is a challenging but important transformation in synthetic chemistry. nih.govresearchgate.net Mechanisms for C-F activation by transition metals, such as palladium, nickel, or iridium, include the direct oxidative addition of the C-F bond to a metal center or pathways involving β-fluorine elimination from an organometallic intermediate. nih.govresearchgate.net These processes enable the conversion of fluoroarenes into a variety of other functionalized molecules.

Isotopic probing with fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is a powerful strategy for investigating these catalytic cycles. escholarship.org By monitoring the reaction using ¹³C NMR, it is possible to detect and characterize transient organometallic intermediates. The formation of a metal-¹³C bond during an oxidative addition step, for instance, would produce a characteristic signal and potentially observable coupling constants (e.g., to ³¹P, ¹⁹⁵Pt, etc.), providing concrete evidence for the structure of the intermediate. This allows researchers to map the journey of the carbon ring through each step of the catalytic cycle, from substrate binding to final product release.

| Metal | Typical Catalyst/Precursor | Associated Reaction Type |

|---|---|---|

| Palladium (Pd) | Pd(PPh₃)₄, Pd₂(dba)₃ | Cross-Coupling |

| Nickel (Ni) | Ni(COD)₂ with ligands | Cross-Coupling, Cyclization |

| Iridium (Ir) | [Ir(COD)Cl]₂ with ligands | C-H Borylation, C-F Activation |

| Rhodium (Rh) | [Rh(COD)Cl]₂ | Hydrodefluorination |

Cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are fundamental methods for forming new carbon-carbon bonds. mdpi.combeilstein-journals.org The catalytic cycle generally involves three key steps: oxidative addition of an aryl halide to a low-valent metal complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. While C-F bonds are less reactive in oxidative addition than other carbon-halogen bonds, specialized catalytic systems have been developed to facilitate their participation in cross-coupling.

The use of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene allows for detailed mechanistic analysis of these reactions. Each organometallic intermediate in the catalytic cycle will contain the intact ¹³C₆ ring, making it a traceable unit. ¹³C NMR can be used to follow the conversion of the starting material into the (¹³C₆-aryl)-metal(II)-fluoride intermediate after oxidative addition. Subsequent steps, such as transmetalation and reductive elimination, can also be monitored by observing the appearance of new ¹³C-labeled species, providing a comprehensive picture of the reaction mechanism and helping to identify potential off-cycle or deactivation pathways.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding "fluoro(1,2,3,4,5,6-13C6)cyclohexatriene" and its use in the mechanistic investigations of reactions as outlined in the user's request. The search did not yield any data on Kinetic Isotope Effect (KIE) studies, including primary and secondary carbon KIEs, fluorine KIEs, or the effects of solvents and substituents on KIEs for this particular isotopically labeled compound.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables, as the foundational information for these sections is not present in the public domain of scientific research.

It is important to note that while research exists on related compounds, such as other derivatives of cyclohexatriene or studies on kinetic isotope effects in different chemical reactions, the strict adherence to the subject compound "fluoro(1,2,3,4,5,6-13C6)cyclohexatriene" as per the user's instructions prevents the inclusion of such potentially analogous but ultimately irrelevant information. Any attempt to extrapolate or substitute data from other compounds would be scientifically inaccurate and speculative.

Should research on "fluoro(1,2,3,4,5,6-13C6)cyclohexatriene" become available in the future, it would be possible to generate the requested article.

Broader Impact and Future Research Directions in Fluoro 1,2,3,4,5,6 13c6 Cyclohexatriene Research

Development of Novel Isotopic Labeling Strategies for Complex Fluorinated and Strained Systems

The synthesis of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is intrinsically linked to the advancement of isotopic labeling techniques. The incorporation of a ¹³C₆-benzene ring is a foundational step, but the subsequent introduction of fluorine and the generation of the strained cyclohexatriene structure present significant synthetic challenges. Future research will necessitate the development of more sophisticated and efficient labeling strategies.

Current methods often rely on either constructing molecules from already labeled precursors or performing exchange reactions on the final compound. researchgate.net For complex targets, multi-step syntheses using ¹³C- and ¹⁵N-labeled compounds are often required, which can be a laborious process. thieme-connect.de The development of late-stage fluorination and isotopic labeling techniques would be a major breakthrough, allowing for the efficient production of complex molecules for study. For instance, methods for nucleophilic aromatic substitution with isotopes like ¹⁸F are crucial for synthesizing radiolabeled compounds for applications like Positron Emission Tomography (PET). acs.orgnih.govresearchgate.net These methods often require activated aromatic rings, presenting a challenge for electron-rich or complex systems. acs.orgnih.gov

Future work in this area will likely focus on:

Late-Stage Functionalization: Creating methods to introduce ¹³C labels or fluorine atoms into complex, pre-assembled molecular scaffolds.

Catalytic Labeling: Employing transition-metal catalysis to achieve selective and efficient isotopic incorporation under mild conditions.

Flow Chemistry: Utilizing microfluidic reactors for the safe and controlled synthesis of radiolabeled or highly reactive intermediates. rsc.org

These advancements will not only facilitate the study of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene but also expand the toolkit available for creating a wide range of isotopically labeled molecules for mechanistic studies in organic, inorganic, and biological chemistry. numberanalytics.comias.ac.in

Methodological Advancements in Spectroscopic Characterization of Short-Lived Intermediates

Fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene is a prime example of a short-lived, high-energy intermediate. nih.gov Like related strained species such as arynes and cyclic allenes, it is highly reactive and cannot be isolated under normal conditions. nih.govacs.org The study of such fleeting molecules drives innovation in spectroscopic techniques capable of capturing structural and electronic information on very short timescales.

The uniform ¹³C labeling of the ring is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy. It eliminates the complexities of ¹³C-¹³C coupling in natural abundance spectra, providing clearer data for structural elucidation. rsc.org However, the transient nature of the intermediate requires specialized techniques.

Future research directions in this domain include:

Cryogenic Matrix Isolation: Trapping the intermediate in an inert gas matrix at extremely low temperatures, allowing for its characterization by methods like infrared (IR) and ultraviolet-visible (UV-vis) spectroscopy.

Time-Resolved Spectroscopy: Using ultrafast laser techniques (e.g., pump-probe spectroscopy) to observe the formation and subsequent reactions of the intermediate on the femtosecond to nanosecond timescale.

Advanced Mass Spectrometry: Employing techniques like electrospray ionization (ESI) to gently transfer intermediates from solution to the gas phase, where their structure and reactivity can be studied using ion spectroscopy. cuni.cz

These methodological advancements are critical for building a comprehensive picture of the reaction coordinates for processes involving strained intermediates, providing direct experimental validation for theoretical predictions. cuni.cz

Integration of Advanced Computational Approaches with Experimental Mechanistic Studies for Predictive Catalysis and Reactivity

The synergy between computational chemistry and experimental studies is essential for understanding systems like fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene. walshmedicalmedia.com Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the structures, energies, and spectroscopic properties of transient species that are difficult to study experimentally. nih.govemerginginvestigators.org

For fluorinated molecules, computational methods can accurately predict ¹⁹F NMR shifts, which is invaluable for identifying products in complex reaction mixtures without the need for authentic standards. nih.govacs.orgacs.org This predictive power can be extended to understand the reactivity of strained systems, calculating reaction barriers and exploring potential reaction pathways. duartegroupchem.org

The integration of these approaches will lead to:

Predictive Models for Reactivity: Developing computational models that can accurately forecast the outcome of reactions involving strained or highly functionalized molecules, guiding synthetic efforts. walshmedicalmedia.comduartegroupchem.org

Mechanism Elucidation: Combining experimental data from isotopic labeling and spectroscopy with computational analysis to build detailed, validated models of reaction mechanisms. cuni.cz

Rational Catalyst Design: Using computational screening to design catalysts that can control the regioselectivity and stereoselectivity of reactions involving fleeting intermediates.

This collaborative approach transforms computational chemistry from a tool for post-hoc rationalization into a predictive engine for chemical discovery. walshmedicalmedia.com

Potential as a Platform for Probing Fundamental Principles of Organic Reactivity, Aromaticity, and Bond Activation

The unique structure of fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene makes it an ideal platform for investigating core principles of physical organic chemistry. Its high degree of strain and lack of aromatic stabilization, in stark contrast to its isomer fluorobenzene (B45895), results in exceptionally high reactivity. nih.gov

Key areas of fundamental research include:

Aromaticity: By studying the significant energy difference and reactivity contrast between the aromatic fluorobenzene and the non-aromatic fluoro(1,2,3,4,5,6-¹³C₆)cyclohexatriene, researchers can gain deeper insights into the thermodynamic and kinetic consequences of aromatic stabilization.

Strain-Release Reactivity: The molecule's high energy makes it susceptible to a wide range of reactions, such as cycloadditions and nucleophilic additions, that are inaccessible to its aromatic counterpart. nih.gov Studying these strain-promoted reactions can uncover novel transformations for rapidly building molecular complexity. nih.gov

Bond Activation: The ¹³C labeling allows for precise tracking of bond-forming and bond-breaking events during reactions, providing unambiguous evidence for reaction mechanisms. numberanalytics.comias.ac.in This is particularly useful for studying C-F and C-H bond activation processes, which are of great interest in catalysis and materials science.